1-(溴甲基)-2-甲氧基-4-硝基苯

描述

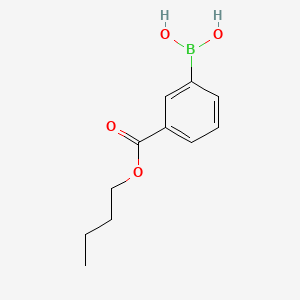

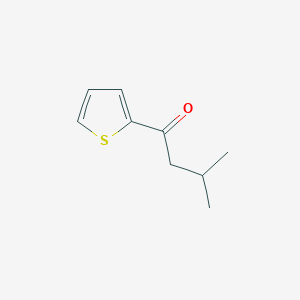

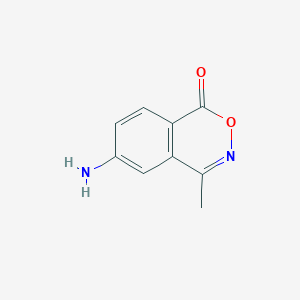

1-(Bromomethyl)-2-methoxy-4-nitrobenzene is a chemical compound that serves as an intermediate in the synthesis of various medicinal and pharmaceutical agents, organic dyes, and organic electroluminescent materials. The compound contains a bromomethyl group, a methoxy group, and a nitro group attached to a benzene ring, which are functional groups known to participate in various chemical reactions .

Synthesis Analysis

The synthesis of related brominated nitrobenzene compounds typically involves multi-step reactions starting from simpler aromatic compounds such as bromobenzene. For instance, 1-bromo-2,4-dinitrobenzene can be synthesized from bromobenzene by nitration in water, achieving high yields and purity . Similarly, 1-(2-Bromoethoxy)-4-nitrobenzene, a related compound, can be prepared from 4-nitrophenol and 1,2-dibromoethane via the Williamson Reaction . These methods suggest that the synthesis of 1-(Bromomethyl)-2-methoxy-4-nitrobenzene could also involve halogenation and nitration steps, although the specific synthesis route for this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of brominated nitrobenzene derivatives is characterized by the presence of electron-withdrawing and electron-donating groups, which can significantly affect the electronic properties of the molecule. For example, the presence of a nitro group is known to withdraw electron density from the benzene ring, while a methoxy group donates electron density . These effects can influence the reactivity of the compound in subsequent chemical reactions.

Chemical Reactions Analysis

Brominated nitrobenzene compounds are versatile intermediates that can undergo various chemical reactions. Electrosynthetic routes have been explored for the reduction of 1-(2-bromoethyl)-2-nitrobenzene to produce 1-nitro-2-vinylbenzene and 1H-indole, depending on the presence of a proton donor . The bromomethyl group in 1-(Bromomethyl)-2-methoxy-4-nitrobenzene is likely to be reactive towards nucleophilic substitution reactions, which could be utilized in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(Bromomethyl)-2-methoxy-4-nitrobenzene would be influenced by its functional groups. The nitro group is known to be a strong electron-withdrawing group, which could affect the compound's boiling point, melting point, and solubility. The methoxy group, being an electron-donating group, could contribute to the stabilization of the benzene ring through resonance. The bromomethyl group increases the molecule's reactivity, making it a valuable intermediate in organic synthesis. The specific physical and chemical properties of 1-(Bromomethyl)-2-methoxy-4-nitrobenzene are not detailed in the provided papers, but can be inferred based on the properties of similar compounds .

科学研究应用

-

Synthesis and Characterisation of Isomeric Derivatives

- Field : Synthetic Chemistry

- Application : Bromopyrenes, a derivative of pyrene, are significant in synthetic chemistry, materials science, and environmental studies . They serve as vital intermediates in synthetic routes .

- Method : The study provides a comprehensive overview of bromine introduction in pyrene derivatives, offering optimised synthesis conditions based on laboratory research .

- Results : By elucidating efficient synthetic methodologies and reaction conditions, this research contributes to advancing the synthesis and functionalisation strategies of pyrene derivatives .

-

Synthesis of Block Copolymers

- Field : Polymer Science

- Application : Synthesis of poly (styrene-b-methyl methacrylate) block copolymers were obtained via reversible addition-fragmentation chain transfer (RAFT) polymerization of styrene using RAFT-macro agent .

- Method : 4-bromomethyl benzoyl chloride was obtained using 4-methylbenzoyl chloride and N-bromosuccinimide . The mono functional bromomethyl benzoyl t-butyl peroxy ester (t-BuBP) was obtained by reaction of 4-bromomethyl benzoyl chloride with t-butyl hydroperoxide .

- Results : The products were characterized by FT-IR, 1 H-NMR, GPC, and TGA . The Mn,GPC values of the copolymers were between 24,900 g.mol −1 and 74,100 g.mol −1 .

-

Synthesis of Other Organic Compounds

- Field : Organic Chemistry

- Application : [1- (bromomethyl)cyclopropyl]methanol has been used in a variety of scientific research applications, including the synthesis of cyclopropanes, the synthesis of heterocycles, and the synthesis of other organic compounds.

- Method : The specific methods of application or experimental procedures are not detailed in the source.

- Results : The specific results or outcomes obtained are not detailed in the source.

-

- Field : Organic Synthesis

- Application : Benzyl bromide is used in organic synthesis for the introduction of the benzyl groups when the less expensive benzyl chloride is insufficiently reactive . Benzylations are often achieved in the presence of catalytic amounts of sodium iodide, which generates the more reactive benzyl iodide in situ .

- Method : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The specific results or outcomes obtained are not detailed in the source .

-

pH Indicator

- Field : Analytical Chemistry

- Application : Bromothymol blue, a bromine-containing compound, is a pH indicator. It is mostly used in applications that require measuring substances that would have a relatively neutral pH (near 7). A common use is for measuring the presence of carbonic acid in a liquid .

- Method : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The specific results or outcomes obtained are not detailed in the source .

安全和危害

属性

IUPAC Name |

1-(bromomethyl)-2-methoxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-13-8-4-7(10(11)12)3-2-6(8)5-9/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQTWRBIMELKBOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50459140 | |

| Record name | 2-METHOXY-4-NITROBENZYL BROMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Bromomethyl)-2-methoxy-4-nitrobenzene | |

CAS RN |

90434-16-5 | |

| Record name | 2-METHOXY-4-NITROBENZYL BROMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1280300.png)

![Tert-butyl 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B1280313.png)